molecular formula C8H8Cl2 B12096170 2,4-Dichloro-1,3-dimethylbenzene

2,4-Dichloro-1,3-dimethylbenzene

Cat. No.: B12096170
M. Wt: 175.05 g/mol
InChI Key: KWLWVGAAGRYCAG-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is a derivative of benzene, where two chlorine atoms and two methyl groups are substituted at the 2, 4, 1, and 3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,3-dimethylbenzene (m-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and methyl groups influence the electron density of the aromatic ring, making it more reactive towards electrophiles. The compound can form intermediates such as arenium ions, which undergo further reactions to yield various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms and two methyl groups in specific positions makes it a valuable compound for targeted chemical synthesis and industrial applications .

Properties

IUPAC Name

1,3-dichloro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLWVGAAGRYCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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